4,6-Dimethoxy-2-vinylpyrimidine
Overview
Description
4,6-Dimethoxy-2-vinylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and a vinyl group at position 2 on the pyrimidine ring. It has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-vinylpyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-2-vinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or strong acids/bases depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted pyrimidines depending on the reagents used
Scientific Research Applications
4,6-Dimethoxy-2-vinylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form DNA interstrand crosslinks.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-vinylpyrimidine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can react with guanine and thymine in DNA, leading to the formation of DNA interstrand crosslinks. These crosslinks can interfere with DNA replication and transcription, ultimately leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine
- 4,6-Dimethoxy-2-methylpyrimidine
- 4,6-Dimethoxy-2-chloropyrimidine
Comparison: 4,6-Dimethoxy-2-vinylpyrimidine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for additional chemical modifications and interactions, making it a versatile compound in synthetic chemistry and biological applications .
Properties
IUPAC Name |
2-ethenyl-4,6-dimethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h4-5H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXNNXWHBOTAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856232 | |
Record name | 2-Ethenyl-4,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850234-80-9 | |
Record name | 2-Ethenyl-4,6-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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